3-(5-Carboxy-2-fluorophenyl)-5-methoxybenzoic acid
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Overview
Description
3-(5-Carboxy-2-fluorophenyl)-5-methoxybenzoic acid is an organic compound with a molecular formula of C15H11FO5. This compound is characterized by the presence of a carboxylic acid group, a fluorine atom, and a methoxy group attached to a benzene ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Carboxy-2-fluorophenyl)-5-methoxybenzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluorobenzoic acid and 3-methoxybenzaldehyde.
Reaction Conditions: The reaction conditions often involve the use of a catalyst, such as palladium on carbon, and a base, such as potassium carbonate, in a solvent like dimethylformamide (DMF).
Reaction Steps: The reaction proceeds through a series of steps, including the formation of an intermediate compound, followed by oxidation and carboxylation to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, is common to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
3-(5-Carboxy-2-fluorophenyl)-5-methoxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base, such as sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or aldehydes.
Scientific Research Applications
3-(5-Carboxy-2-fluorophenyl)-5-methoxybenzoic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(5-Carboxy-2-fluorophenyl)-5-methoxybenzoic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with enzymes or receptors, while the fluorine atom can enhance the compound’s binding affinity through halogen bonding. The methoxy group may contribute to the compound’s overall stability and solubility.
Comparison with Similar Compounds
Similar Compounds
- 3-(5-Carboxy-2-fluorophenyl)-2-methylbenzoic acid
- 3-(5-Carboxy-2-fluorophenyl)-5-hydroxybenzoic acid
- 3-(5-Carboxy-2-fluorophenyl)-5-trifluoromethylbenzoic acid
Uniqueness
3-(5-Carboxy-2-fluorophenyl)-5-methoxybenzoic acid is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The combination of the carboxylic acid, fluorine atom, and methoxy group provides a distinct set of properties that make it valuable for various research applications.
Properties
IUPAC Name |
3-(3-carboxy-5-methoxyphenyl)-4-fluorobenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FO5/c1-21-11-5-9(4-10(6-11)15(19)20)12-7-8(14(17)18)2-3-13(12)16/h2-7H,1H3,(H,17,18)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXLHUINOYSISPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)O)C2=C(C=CC(=C2)C(=O)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00690965 |
Source
|
Record name | 6'-Fluoro-5-methoxy[1,1'-biphenyl]-3,3'-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00690965 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261949-79-4 |
Source
|
Record name | 6'-Fluoro-5-methoxy[1,1'-biphenyl]-3,3'-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00690965 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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